N-(2-(isopropylamino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADS-103294 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of ADS-103294 would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
ADS-103294 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium hydroxide or potassium carbonate are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating melanin-concentrating hormone receptor 1, which is involved in energy homeostasis and feeding behavior.
Medicine: Explored as a potential therapeutic agent for conditions related to melanin-concentrating hormone receptor 1 dysregulation, such as obesity and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
ADS-103294 exerts its effects by inhibiting melanin-concentrating hormone receptor 1. This inhibition disrupts the signaling pathways associated with the receptor, leading to altered physiological responses. The compound’s molecular targets include the receptor itself and downstream signaling proteins involved in energy homeostasis and feeding behavior .
Comparison with Similar Compounds
Similar Compounds
- CHEMBL214678
- SCHEMBL6533940
- BDBM50200791
Uniqueness
ADS-103294 is unique in its specific inhibitory action on melanin-concentrating hormone receptor 1, which distinguishes it from other similar compounds. Its molecular structure and functional groups contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H21F3N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-methyl-2-(propan-2-ylamino)benzimidazol-5-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21F3N4O2/c1-12(2)24-19-26-16-9-6-14(10-17(16)27(19)3)25-18(28)11-29-15-7-4-13(5-8-15)20(21,22)23/h4-10,12H,11H2,1-3H3,(H,24,26)(H,25,28) |
InChI Key |
YFLYQHULFMRTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(N1C)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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